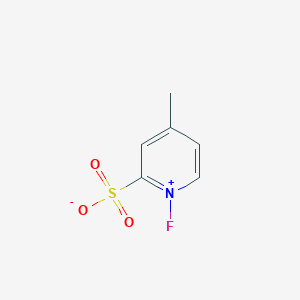

1-氟-4-甲基吡啶-1-鎓-2-磺酸盐

描述

The compound "1-Fluoro-4-methylpyridin-1-ium-2-sulfonate" is not directly mentioned in the provided papers. However, related compounds and research can provide insights into the properties and reactions of similar fluorinated pyridinium compounds. For instance, N-fluoropyridinium salts, which are closely related to the compound , have been synthesized and investigated for their properties and stability . These salts are known for their stability, which depends on the counter anions and the electronic nature of the substituents on the pyridine ring.

Synthesis Analysis

The synthesis of related N-fluoropyridinium salts involves counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and/or fluorination of Lewis acid complexes of pyridines . The synthesis of these compounds is critical as they serve as stable structures for the pyridine nucleus and halogen atom.

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium salts has been characterized by spectral and elemental analyses . Additionally, the first experimental determination of the F-N+ bond length involving sp2 nitrogen has been reported for N-fluoropyridinium trifluoromethanesulfonate, providing valuable information on the bond lengths and structural details of such compounds .

Chemical Reactions Analysis

N-fluoropyridinium salts exhibit a range of reactivities, including the ability to act as electrophilic fluorinating agents . The fluorination capabilities of related compounds, such as phenylsulfur trifluorides, have been extensively studied, demonstrating their utility in converting various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridinium compounds are influenced by the presence of fluorine atoms and the nature of the counter anions. For example, the stability of N-fluoropyridinium salts is affected by the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring . The introduction of fluorine atoms often enhances the chemical and biological properties of organic molecules, including stability, lipophilicity, and bioavailability .

科学研究应用

环境降解和毒性

1-氟-4-甲基吡啶-1-鎓-2-磺酸盐与许多多氟烷基化学物质一样,是全氟烷基酸 (PFAA) 的前体,全氟烷基酸包括全氟烷基羧酸 (PFCA) 和磺酸 (PFSA)。研究重点关注了这些化学物质在环境中的微生物降解,导致 PFAA 和 PFSA 的形成。这个过程以及 PFAA 和 PFSA 的毒性特征引起了极大的关注,因为它们具有持久性和广泛的检测,促使采取监管行动。对重要前体的实验室研究,例如基于氟代端粒聚合物的化合物和全氟烷基磺酰胺衍生物,对于了解它们的环境归宿和影响至关重要 (Liu & Avendaño, 2013)。

人类暴露和健康风险

从直接到间接的人类暴露于 PFAA,包括 PFOS 和 PFOA,通过商业氟化物的生物转化,一直是一个重大问题。淘汰全氟辛烷磺酰氟 (POSF) 基材料以及与之相关的 PFOS 和 PFOA 在 2000 年左右在人血清中的减少表明这些材料曾经构成的重要来源。持续暴露,特别是对 PFAA,而没有类似于 PFOS 的暴露,表明通过基于氟代端粒聚合物的材料的生物转化,间接暴露的风险仍然存在。这种复杂的暴露途径使得难以了解 1-氟-4-甲基吡啶-1-鎓-2-磺酸盐和相关化合物对人类健康的全部影响 (D’eon & Mabury, 2011)。

生物蓄积和生态影响

全氟烷基羧酸 (PFCA) 和全氟烷基磺酸 (PFAS) 的生物蓄积潜力,重点是全氟辛烷磺酸 (PFOS),已经得到了广泛的审查。由于其持久性,这些物质已在全球野生动物中被检测到,引发了对其环境和生态影响的担忧。该综述强调需要进一步研究以充分了解长链全氟烷基羧酸的生物蓄积潜力,并将其与传统持久性亲脂性化合物进行比较。研究结果表明,虽然许多全氟烷基羧酸不被监管标准视为生物蓄积的,但它们在野生动物中的持久性和可检测浓度需要持续调查其生态影响 (Conder 等,2008 年)。

属性

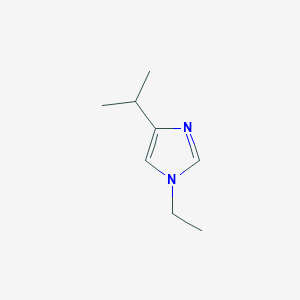

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fluoro-4-methylpyridinium-2-sulfonate | |

CAS RN |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)